molecular formula C9H13ClINO B12316081 2-Amino-3-(4-iodophenyl)propan-1-ol hydrochloride

2-Amino-3-(4-iodophenyl)propan-1-ol hydrochloride

Cat. No.: B12316081
M. Wt: 313.56 g/mol
InChI Key: CDJHKWJCBUCAQL-UHFFFAOYSA-N
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Description

2-Amino-3-(4-iodophenyl)propan-1-ol hydrochloride is an organic compound with the molecular formula C9H12INO·HCl It is a derivative of phenylpropanolamine, where the phenyl ring is substituted with an iodine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-iodophenyl)propan-1-ol hydrochloride typically involves the following steps:

    Iodination: The starting material, 3-phenylpropan-1-ol, undergoes iodination to introduce the iodine atom at the para position of the phenyl ring. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Amination: The iodinated intermediate is then subjected to amination, where an amino group is introduced at the alpha position relative to the hydroxyl group. This can be done using ammonia or an amine under appropriate conditions.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-iodophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the iodine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 2-Amino-3-(4-iodophenyl)propan-1-one.

    Reduction: 2-Amino-3-phenylpropan-1-ol.

    Substitution: 2-Amino-3-(4-azidophenyl)propan-1-ol.

Scientific Research Applications

2-Amino-3-(4-iodophenyl)propan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-iodophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the phenyl ring can enhance the compound’s binding affinity to certain targets, leading to modulation of biological pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride
  • 2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride
  • 2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride

Uniqueness

2-Amino-3-(4-iodophenyl)propan-1-ol hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C9H13ClINO

Molecular Weight

313.56 g/mol

IUPAC Name

2-amino-3-(4-iodophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C9H12INO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H

InChI Key

CDJHKWJCBUCAQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)I.Cl

Origin of Product

United States

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